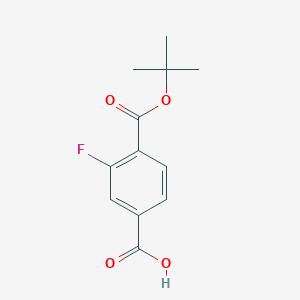

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.04 g/mol . It has a melting point of 100-106°C, a boiling point of 351.8±25.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm3 . It is slightly soluble in water .Scientific Research Applications

Synthesis and Material Science

One notable application of tert-butyl-related compounds is in the field of material science, where they serve as precursors or intermediates in the synthesis of complex molecules or materials with specific properties. For example, the study by Yan and Zhao (2005) discusses the modification of tert-butylbenzoic acid to create a functional molecular bridge. This bridge can both coordinate to terbium ion through the amide oxygen atom and undergo an in situ sol-gel process with a matrix precursor, resulting in novel luminescent terbium inorganic/organic hybrid materials (Yan & Zhao, 2005).

Organic Synthesis

In organic chemistry, tert-butyl peroxybenzoate (TBPB) has been shown to promote direct α-methylation of 1,3-dicarbonyl compounds, offering a method to obtain α-methyl derivatives in moderate to good yields. TBPB plays a dual role, acting as both the methyl source and radical initiator. This example illustrates the versatility of tert-butyl compounds in facilitating novel organic reactions (Guo et al., 2014).

Chemical Reactions and Mechanisms

Tert-butyl compounds are also pivotal in understanding chemical reaction mechanisms, such as the mode of attack of atomic carbon on benzene rings. Armstrong, Zheng, and Shevlin's study (1998) provided insights into how tert-butyl compounds react with atomic carbon, demonstrating the preferences for initial C-H insertion as a mode of attack, which has implications for chemical synthesis and the understanding of reaction pathways (Armstrong, Zheng, & Shevlin, 1998).

Advanced Chemical Synthesis

Further exploring the realm of chemical synthesis, Kindra and Evans (2014) showcased a bismuth-based cyclic synthesis of a related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, using CO2 insertion chemistry. This study exemplifies the application of tert-butyl compounds in advanced synthesis techniques, contributing to green chemistry by utilizing CO2 as a raw material (Kindra & Evans, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The use of amino acid ionic liquids (AAILs) for organic synthesis has been explored due to their multiple reactive groups . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared to expand the applicability of AAILs .

properties

IUPAC Name |

3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-5-4-7(10(14)15)6-9(8)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENRTSFIBLMLSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)

![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)

![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)

![Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2596593.png)